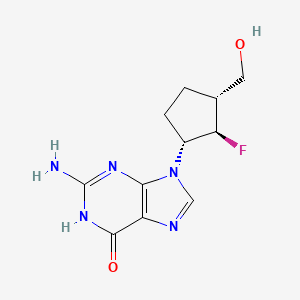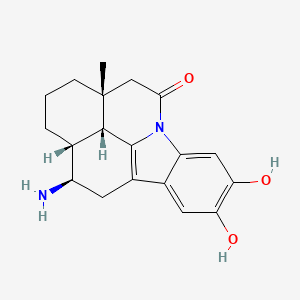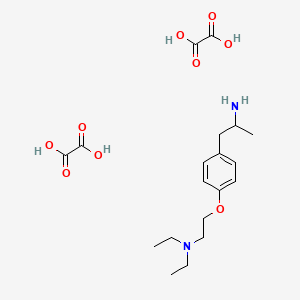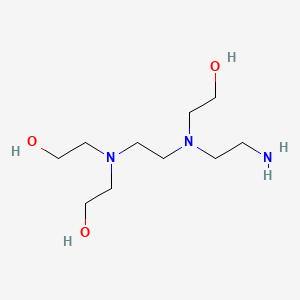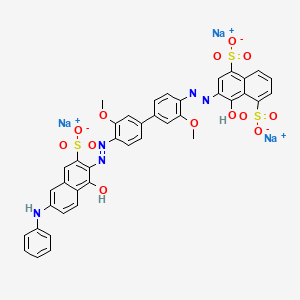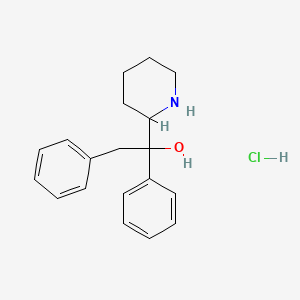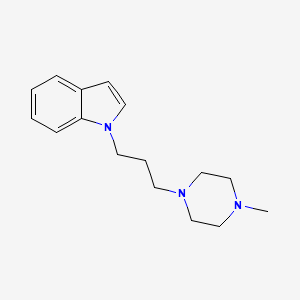
1-(3-(1-Indolyl)propyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is a compound that features an indole moiety linked to a piperazine ring via a propyl chain. The indole structure is a common motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine typically involves the nucleophilic substitution reaction of 1-(3-bromopropyl)-4-methylpiperazine with indole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1-Indolyl)propyl)-4-methylpiperazine can undergo several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .
Aplicaciones Científicas De Investigación
1-(3-(1-Indolyl)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(1-Indolyl)propyl)-4-methylpiperazine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(1-Indolyl)propyl)-4-ethylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-phenylpiperazine
- 1-(3-(1-Indolyl)propyl)-4-methoxypiperazine
Uniqueness
1-(3-(1-Indolyl)propyl)-4-methylpiperazine is unique due to its specific combination of the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and potential therapeutic uses .
Propiedades
Número CAS |
70752-98-6 |
|---|---|
Fórmula molecular |
C16H23N3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
1-[3-(4-methylpiperazin-1-yl)propyl]indole |
InChI |
InChI=1S/C16H23N3/c1-17-11-13-18(14-12-17)8-4-9-19-10-7-15-5-2-3-6-16(15)19/h2-3,5-7,10H,4,8-9,11-14H2,1H3 |
Clave InChI |
UKRANZASIFTWQM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


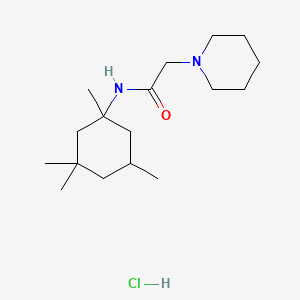
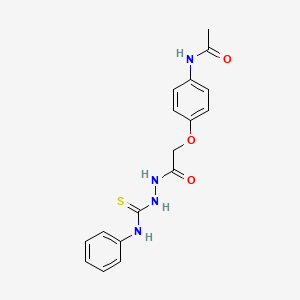
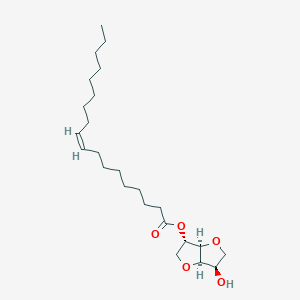


![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
